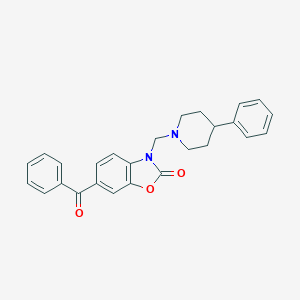

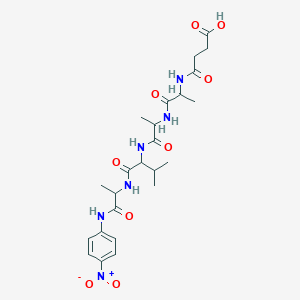

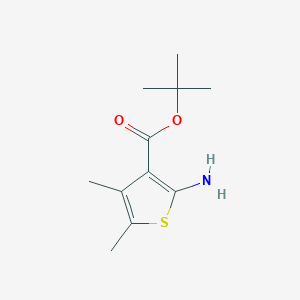

Methyl 1-methyl-1,2,3-triazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

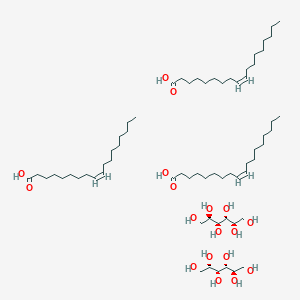

The synthesis of methyl 1-methyl-1,2,3-triazole-5-carboxylate and related compounds involves several steps, including acetylation, hydroxymethylation, oxidation, esterification, and cyclization. For example, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, can be achieved from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, leading to an overall yield of 32% and purity of 98% (Xue Feng, 2005).

Molecular Structure Analysis

The molecular and crystal structure analysis of triazole derivatives, including those similar to methyl 1-methyl-1,2,3-triazole-5-carboxylate, reveals significant details about their geometry and electronic distribution. For instance, studies on triazole derivatives have shown delocalization of π-electron density within the triazole ring, indicating a curved shape for some molecules and highlighting the influence of substitution on molecular conformations (N. Boechat et al., 2010).

Chemical Reactions and Properties

Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including acetylation, which can significantly alter its chemical properties. For example, acetylation of related compounds with acetic anhydride leads to diacetylated products, demonstrating decreased susceptibility to acetylation compared to other triazole derivatives. This process is highly regioselective, resulting in specific acetylated products (Anetta Dzygiel et al., 2001).

Wissenschaftliche Forschungsanwendungen

Catalytic Efficiency and Synthesis

A study demonstrated the development of a methyl 1H-1,2,3-triazole-4-carboxylate containing a strong electron-withdrawing group, applied as a ligand for gold(I) cations. This ester-triazole gold(I) complex was investigated for its efficiency in catalyzing allene synthesis and alkyne hydration, showcasing excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019).

Chemical Synthesis and Modification

Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provided insights into the regioselective acetylation and the structural and conformational characteristics of these compounds. This work illustrates the nuances of chemical modification in triazole derivatives and their implications for further synthetic applications (A. Dzygiel et al., 2004).

Nanoparticle-mediated Synthesis

The efficiency of ZnO nanoparticles in catalyzing the N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate 3 with alkyl halides to produce methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields was reported. This study underscores the potential of nanoparticles in enhancing the selectivity and efficiency of synthetic reactions involving triazole derivatives (K. Prabakaran et al., 2012).

Oriented Synthesis for Drug Development

An oriented synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was described, highlighting its role as an important intermediate in the synthesis of various drugs. This methodological approach highlights the strategic importance of triazole derivatives in drug synthesis and development (Da’an Liu et al., 2015).

Antiviral Compound Synthesis

The synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety was explored for potential antiviral activity against COVID-19 main protease. This study demonstrates the exploration of triazole derivatives in the search for effective treatments against emerging viral threats (Huda R. M. Rashdan et al., 2021).

Zukünftige Richtungen

The future directions of “Methyl 1-methyl-1,2,3-triazole-5-carboxylate” could involve its use in the development of novel bioactive molecules due to its ability to accommodate a broad range of substituents . It could also be used in the development of disease-modifying therapies against neurodegenerative diseases .

Eigenschaften

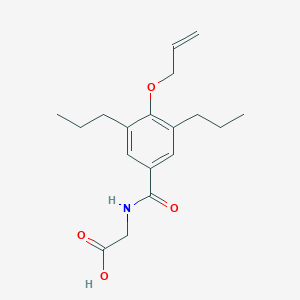

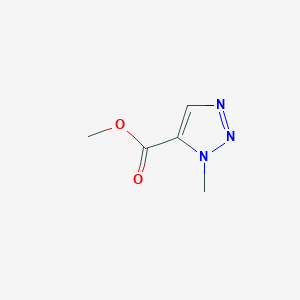

IUPAC Name |

methyl 3-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBUAMMFZJMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547677 |

Source

|

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-1,2,3-triazole-5-carboxylate | |

CAS RN |

105020-38-0 |

Source

|

| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.